molecular formula C25H28N2O2 B2683007 (E)-4-((4-cinnamylpiperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one CAS No. 1164526-67-3

(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one

Cat. No.: B2683007
CAS No.: 1164526-67-3
M. Wt: 388.511
InChI Key: XWDDRFBFMPHBAZ-RMKNXTFCSA-N
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Description

(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C25H28N2O2 and its molecular weight is 388.511. The purity is usually 95%.
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Biological Activity

(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one is a novel compound derived from the coumarin family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Coumarins

Coumarins are a class of compounds characterized by their benzopyrone structure, which exhibits a variety of biological activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The structure-activity relationship (SAR) of coumarins indicates that modifications to their chemical structure can significantly influence their biological efficacy .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of coumarin derivatives. For example, coumarin-based compounds have shown broad-spectrum antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The incorporation of piperazine moieties in coumarins has been associated with enhanced antimicrobial effects, suggesting that this compound may exhibit similar properties .

Anticancer Potential

Coumarins have been investigated for their anticancer effects. The compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies on related coumarin derivatives have demonstrated significant cytotoxicity against various cancer cell lines .

The mechanisms by which this compound exerts its biological effects can be attributed to several pathways:

  • Enzyme Inhibition : Coumarins often act as enzyme inhibitors. For instance, they have been shown to inhibit carbonic anhydrases and acetylcholinesterase, which are crucial in various physiological processes .
  • Reactive Oxygen Species (ROS) Modulation : Some coumarin derivatives have antioxidant properties that help in scavenging free radicals, thereby protecting cells from oxidative stress .
  • Gene Expression Regulation : Coumarins may influence gene expression related to inflammation and cancer progression through modulation of transcription factors .

Case Studies and Experimental Data

A study investigating the biological activity of similar coumarin derivatives found that compounds with piperazine substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts. The study reported Minimum Inhibitory Concentrations (MICs) as low as 10 µg/mL against resistant bacterial strains .

In another research effort focusing on the anticancer properties of coumarin derivatives, a compound similar to this compound demonstrated an IC50 value of 15 µM against HeLa cells, indicating significant cytotoxic potential .

Comparative Analysis Table

Biological ActivityCompoundIC50/MIC ValuesReference
AntibacterialCinnamyl-Piperazine Coumarin10 µg/mL
AnticancerSimilar Coumarin Derivative15 µM
Enzyme InhibitionCoumarin DerivativesVarious (nM range)
AntioxidantCoumarin CompoundsNot specified

Properties

IUPAC Name

5,7-dimethyl-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c1-19-15-20(2)25-22(17-24(28)29-23(25)16-19)18-27-13-11-26(12-14-27)10-6-9-21-7-4-3-5-8-21/h3-9,15-17H,10-14,18H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDDRFBFMPHBAZ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)CC=CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C/C=C/C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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